

Application of Ertugliflozin in Cardiovascular Research Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] While initially developed as a therapeutic agent for type 2 diabetes mellitus, a growing body of evidence from preclinical and clinical studies has highlighted its significant cardiovascular protective effects.[3] [4][5] These benefits appear to extend beyond glycemic control, suggesting direct and indirect effects on the cardiovascular system.[5] This document provides detailed application notes and experimental protocols for the use of **ertugliflozin** in various cardiovascular research models, aimed at elucidating its mechanisms of action and evaluating its therapeutic potential.

Application Notes

Ertugliflozin has been investigated in a range of cardiovascular research models, from in vivo animal studies of cardiac hypertrophy and heart failure to clinical trials in patients with type 2 diabetes and established cardiovascular disease. The choice of model depends on the specific research question being addressed.

In Vivo Models:



- Cardiac Hypertrophy and Heart Failure (Transverse Aortic Constriction TAC): The TAC model in mice induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking the pathophysiology of hypertension-induced heart disease.[6]
 Ertugliflozin has been shown to attenuate cardiac fibrosis and hypertrophy in this model, suggesting its potential to prevent or reverse pathological cardiac remodeling.[6] The proposed mechanisms include modulation of cardiac substrate metabolism, with a shift towards fatty acid and ketone body utilization, and a reduction in cardiac insulin signaling.[6]
- Myocardial Ischemia/Reperfusion (I/R) Injury: This model, typically in rats, simulates the
 events of a myocardial infarction followed by revascularization. Ertugliflozin has
 demonstrated cardioprotective effects in this setting, reducing infarct size.[7] The mechanism
 is thought to involve an increase in parasympathetic activity, as evidenced by increased
 vagal nerve firing rates.[7]
- Diabetic Cardiomyopathy (High-Fat, High-Sucrose Diet): Rodent models fed a high-fat, high-sucrose diet develop features of diabetic cardiomyopathy, including diastolic dysfunction and impaired cardiac energetics.[8][9] Ertugliflozin has been shown to improve contractile function and energetics in this model, associated with a reduction in elevated intracellular sodium levels.[8][9]

Clinical Research Models:

- Patients with Type 2 Diabetes and Atherosclerotic Cardiovascular Disease (VERTIS CV Trial): This large-scale clinical trial provided crucial data on the cardiovascular safety and efficacy of ertugliflozin in a high-risk patient population.[10][11][12][13] While non-inferior to placebo for major adverse cardiovascular events, ertugliflozin significantly reduced the risk of hospitalization for heart failure.[10][11][12][13]
- Patients with Type 2 Diabetes and Heart Failure: Mechanistic studies in this patient
 population have explored the effects of ertugliflozin on fluid volume, neurohormonal
 activation, and cardiac function.[14] These studies suggest that ertugliflozin promotes a
 state of euvolemia, which may contribute to its heart failure benefits.[14]

Quantitative Data Summary



The following tables summarize the key quantitative findings from studies investigating the effects of **ertugliflozin** in various cardiovascular research models.

Table 1: Effects of Ertugliflozin in a Mouse Model of Cardiac Hypertrophy (TAC)

| Parameter | Control (TAC) | Ertugliflozin (TAC) | Fold Change/Per cent Change | p-value | Reference |
|---|------------------|------------------------|--------------------------------------|---------|-----------|
| Mortality | 44% | 18% | -59% | <0.05 | [6] |
| Interstitial Cardiac Fibrosis | 5.76 ± 0.78% | 1.84 ± 0.58% | -68% | <0.01 | [6] |
| GLUT4 Expression | - | - | 0.38-fold change | 0.0005 | [6] |
| ULK1(Ser757) Phosphorylati on | - | - | 0.59-fold change | 0.03 | [6] |

Table 2: Effects of Ertugliflozin in a Rat Model of Myocardial I/R Injury

| Parameter | Control | Ertugliflozin (5 mg/kg/day) | Ertugliflozin (20 mg/kg/day) | p-value | Reference |
|-------------------------------------|-----------|-----------------------------------|------------------------------------|--------------|-----------|
| Resting Heart Rate (bpm) | 346 ± 5 | 329 ± 5 | - | 0.020 | [7] |
| Vagal Neuron Firing Rate (Hz) | 3.1 ± 0.8 | 8.6 ± 1.8 | 9.7 ± 1.7 | 0.038, 0.006 | [7] |

Table 3: Effects of Ertugliflozin in Clinical Trials (VERTIS CV)



| Outcome | Placebo | Ertugliflozin | Hazard Ratio (95% CI) | p-value | Reference |
|---|---------|---------------|-------------------------------------|----------------------------|-----------|
| Hospitalizatio n for Heart Failure | 3.6% | 2.5% | 0.70 (0.54– 0.90) | 0.006 | [10] |
| HHF in patients with prior HF | - | - | 0.63 (0.44– 0.90) | - | [10] |
| HHF in patients with EF ≤45% | - | - | 0.48 (0.30– 0.76) | - | [10] |
| Total HHF Events | - | - | Rate Ratio: 0.70 (0.56– 0.87) | - | [10] |
| CV Death or HHF | 9.1% | 8.1% | 0.88 (0.75– 1.03) | 0.11 | |
| Major Adverse Cardiovascul ar Events | 11.9% | 11.9% | 0.97 (0.85– 1.11) | <0.001 for non-inferiority | |

Table 4: Mechanistic Insights from a Clinical Study in Patients with T2D and Heart Failure



| Parameter | Placebo | Ertugliflozin | Mean Difference | p-value | Reference |
|--|---------|---------------|--------------------|---------|-----------|
| 24-h Urinary Sodium Excretion (mmol/day) at 1 week | - | - | 47.5 ± 22.1 | 0.032 | |
| 24-h Urinary Volume at 1 week | - | - | Increased | 0.009 | |
| Extracellular Fluid (L) at 12 weeks | - | - | -1.9 ± 0.8 | 0.01 | [14] |
| Estimated Plasma Volume (%) at 12 weeks | - | - | -11.9 ± 13.9 | 0.02 | [14] |
| Supine Mean Arterial Pressure (mmHg) at 12 weeks | - | - | -6.6 ± 2.7 | 0.02 | [14] |

Experimental Protocols In Vivo Models

- 1. Mouse Model of Cardiac Hypertrophy (Transverse Aortic Constriction TAC)
- Animal Model: 20-week-old C57Bl/6J mice.
- Surgical Procedure:
 - Anesthetize the mouse (e.g., with isoflurane).



- Make a small incision at the suprasternal notch.
- Dissect the soft tissue to expose the aortic arch.
- Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.
- Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.
- Quickly remove the needle to create a constriction of a defined diameter.
- Close the incision.
- Sham-operated animals undergo the same procedure without the ligation of the aorta.
- Ertugliflozin Administration:
 - Dose: 225 mg/kg in chow diet.
 - Duration: 10 weeks, starting from the day of surgery.
- Assessment of Cardiovascular Phenotype:
 - Echocardiography: To measure left ventricular dimensions and function.
 - Hemodynamic Measurements: Using a Millar catheter to assess pressure-volume loops.
 - Histology: Staining of heart sections (e.g., with Picrosirius Red) to quantify interstitial fibrosis.
 - Molecular Analysis: Western blotting and qPCR to analyze signaling pathways (e.g., AKT, AMPK, mTOR) and gene expression (e.g., GLUT4).
- 2. Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury
- Animal Model: Male Sprague-Dawley rats (150-175 g).
- Surgical Procedure:



- Anesthetize the rat (e.g., with isoflurane).
- Intubate and ventilate the animal.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a suture.
- Ischemia: Maintain the occlusion for 40 minutes.
- Reperfusion: Release the ligature to allow blood flow to resume for 2 hours.
- Ertugliflozin Administration:
 - Dose: 5 or 20 mg/kg per day in the diet.
 - Duration: 3-7 days prior to the I/R procedure.
- Assessment of Cardioprotection:
 - Infarct Size Measurement: Stain heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.
 - Electrophysiology: Record vagal preganglionic neuron activity to assess parasympathetic tone.
- 3. Mouse Model of Diabetic Cardiomyopathy
- Animal Model: Eight-week-old male C57BL/6J mice.
- Diet-Induced Cardiomyopathy:
 - Diet: High-fat, high-sucrose (HFHS) diet (e.g., 58% kcal from fat, 26% kcal from sucrose).
 - Duration: Six months.
- **Ertugliflozin** Administration:
 - Dose: 0.5 mg/g of diet.



- Duration: The last month of the six-month feeding period.
- · Assessment of Cardiac Function and Metabolism:
 - Echocardiography: To assess diastolic function.
 - Isolated Perfused Heart Studies: To measure contractile function and energetics using 31P NMR spectroscopy.
 - Metabolomics: To analyze cardiac metabolite profiles.
 - Biochemical Assays: To measure intracellular sodium concentration using 23Na NMR spectroscopy.

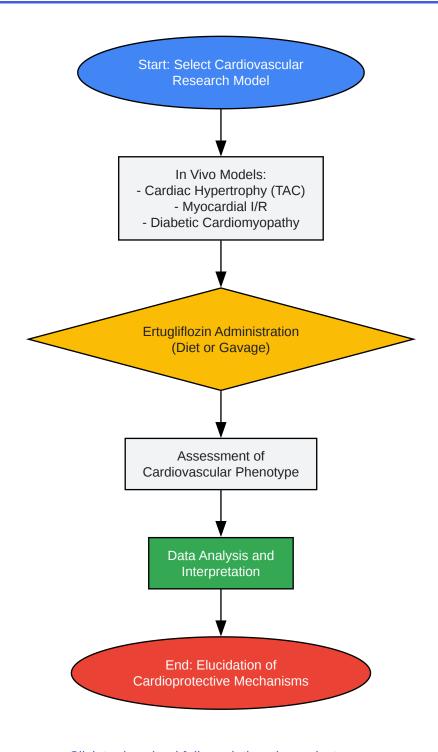
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Ertugliflozin's effect on cardiac fibrosis and hypertrophy.





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Caption: General experimental workflow for **ertugliflozin** studies.





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Caption: **Ertugliflozin**'s proposed effect on ion homeostasis.

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